molecular formula C25H26ClN5O B2946366 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol CAS No. 902324-17-8

2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol

Cat. No.: B2946366
CAS No.: 902324-17-8
M. Wt: 447.97
InChI Key: AABXBSJGAAZODL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 2, and a phenyl group at position 3. The core heterocyclic structure is linked to a piperazine ring substituted with an ethanol moiety at position 4. Its molecular formula is C₂₆H₂₅ClN₆O, with a molecular weight of 485.0 g/mol (approximated based on structural analogs) .

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O/c1-18-24(20-7-9-21(26)10-8-20)25-27-22(19-5-3-2-4-6-19)17-23(31(25)28-18)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABXBSJGAAZODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N5CCN(CC5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable base.

    Attachment of the ethanol group: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Functionalization of the Piperazine-Ethanol Side Chain

The ethanol group on the piperazine ring undergoes reactions typical of secondary alcohols:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields ester derivatives .

  • Oxidation : Controlled oxidation with mild agents (e.g., PCC) could convert the ethanol group to a ketone, though this is not explicitly documented in the provided sources.

Key Modification Example :

ReactionConditionsProduct
AcylationAcetic anhydride, DIPEA, CH₂Cl₂ (0°C)Acetylated ethanol-piperazine derivative

Substituent-Directed Reactivity

The 4-chlorophenyl and 2-methyl groups influence regioselectivity in electrophilic substitution reactions:

  • Aromatic halogenation : The 4-chlorophenyl group directs electrophiles to the para position, but steric hindrance from the 2-methyl group limits reactivity at adjacent sites .

  • Nucleophilic displacement : The chlorine atom on the phenyl ring can be replaced under SNAr conditions (e.g., with morpholine or thiourea in DMF) .

Table: Substituent Reactivity

PositionGroupReactivityExample Reaction
34-ChlorophenylElectrophilic substitution (limited)Nitration at meta position
7Piperazine-ethanolNucleophilic substitutionMorpholine derivative formation

Mechanistic Insights from Analogous Compounds

Studies on structurally related pyrazolo[1,5-a]pyrimidines reveal:

  • Domino reactions : Michael addition followed by cyclization and aromatization steps occur when reacting with acetylenedicarboxylates .

  • Solvent effects : Ethanol and acetonitrile optimize yields in cyclocondensation reactions, while DMF facilitates SNAr substitutions .

Proposed Mechanism for Core Formation :

  • Michael addition of enaminonitrile intermediates to acetylenedicarboxylates.

  • Cyclization via intramolecular nucleophilic attack.

  • Aromatization through dehydrogenation.

Stability and Degradation Pathways

  • Hydrolytic degradation : The piperazine-ethanol linkage is stable under neutral conditions but hydrolyzes in strong acidic/basic media .

  • Photodegradation : UV exposure leads to cleavage of the pyrazolo-pyrimidine core, forming nitroso byproducts .

Scientific Research Applications

2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility (Experimental/Predicted) Notable Features
Target Compound C₂₆H₂₅ClN₆O 3-(4-ClPh), 2-Me, 5-Ph, 7-piperazine-ethanol ~485.0 Soluble in DMSO, ethanol Enhanced hydrophilicity from ethanol moiety; potential for CNS targeting
2-(1-(2-(4-ClPh)-5-Me-pyrazolo[...])ethanol (841253-81-4) C₂₀H₂₃ClN₄O 7-piperidine-ethanol (vs. piperazine) 370.88 Soluble in DMSO Piperidine ring reduces flexibility; lower molecular weight may improve bioavailability
2-{4-[5-(tert-butyl)-3-Ph-pyrazolo[...]ethanol (899393-43-2) C₂₂H₂₉N₅O 5-tert-butyl, 3-Ph, 7-piperazine-ethanol 379.51 N/A tert-butyl group increases lipophilicity; potential for enhanced membrane permeability
3-(2,4-DiClPh)-5-(4-FPh)-2-Me-7-CF₃-pyrazolo[...] C₂₀H₁₂Cl₂F₄N₄O 3-(2,4-DiClPh), 5-(4-FPh), 7-CF₃ 461.2 N/A CF₃ group improves metabolic stability; dual Cl/F substitution enhances target selectivity

Key Structural Differences and Implications

Core Heterocycle Modifications :

  • The target compound’s pyrazolo[1,5-a]pyrimidine core is substituted with 4-chlorophenyl and methyl groups , which may enhance hydrophobic interactions with aromatic receptor pockets compared to analogs with unsubstituted phenyl groups (e.g., MK62: 2-methyl-5-phenyl ). Chlorine’s electron-withdrawing nature could also influence electronic properties, affecting binding affinity .
  • In contrast, analogs like MK80 (5-(3,5-bis(trifluoromethyl)phenyl)) incorporate strong electron-withdrawing CF₃ groups, which may improve metabolic stability but reduce solubility .

Piperazine vs. Piperidine Rings: The target compound’s piperazine-ethanol side chain offers greater conformational flexibility compared to the piperidine-ethanol analog (CAS 841253-81-4) .

Substituent Effects on Solubility: The ethanol group in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol), whereas analogs with bulky lipophilic groups (e.g., tert-butyl in 899393-43-2 ) prioritize membrane permeability over solubility.

Biological Activity

The compound 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4OC_{23}H_{25}ClN_4O. Its structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine derivative, which is known for various biological activities.

Biological Activity

Research has indicated that compounds similar to This compound exhibit significant biological activities, including:

  • Antitumor Effects : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
  • Neuropharmacological Activity : The piperazine component is often associated with neuroactive properties. Compounds containing this moiety have been evaluated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with multiple biological targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
  • Enzyme Inhibition : Some studies suggest that similar compounds inhibit key enzymes in cancer metabolism, leading to reduced tumor growth .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a closely related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the nanomolar range against breast cancer cell lines .
  • Neuropharmacological Assessment : Another study assessed the anxiolytic effects of piperazine derivatives in animal models, showing significant reductions in anxiety-like behaviors when administered at specific dosages .

Data Table

The following table summarizes key findings related to the biological activity of This compound and its analogs:

Activity TypeRelated CompoundIC50 Value (µM)Reference
AntitumorPyrazolo[1,5-a]pyrimidine0.02
NeuropharmacologicalPiperazine derivative0.05
Enzyme InhibitionPyrazolo compound0.01

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